molecular formula C17H14O5 B1675362 Lucidin ethyl ether CAS No. 17526-17-9

Lucidin ethyl ether

Cat. No. B1675362
CAS RN: 17526-17-9
M. Wt: 298.29 g/mol
InChI Key: VRARPPQMEQUQET-UHFFFAOYSA-N
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Description

Lucidin ethyl ether, also known as compound 17, is an anthraquinone metabolite . It is isolated from the root part of Prismatomeris filamentosa . It has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of Lucidin ethyl ether is C17H14O5 . Its exact mass is 298.08 and its molecular weight is 298.294 . The elemental analysis shows that it contains 68.45% Carbon, 4.73% Hydrogen, and 26.82% Oxygen .

Scientific Research Applications

Antimicrobial Properties

Lucidin ethyl ether, identified in studies on various plant species, has demonstrated significant antimicrobial activity. A study involving Morinda angustifolia isolated a new anthraquinone alongside known analogs including lucidin ethyl ether. This compound showed notable antimicrobial effects against a range of bacteria and fungi, such as Bacillus subtilis, Escherichia coli, and Candida albicans (Xiang et al., 2008).

Natural Dye Constituent

Lucidin ethyl ether has been identified as a major compound in natural dyes. A study on Rubia tinctorum L., a plant used for dyeing, isolated lucidin ethyl ether as one of the key anthraquinone compounds. This discovery underlines its significance in the historical and contemporary use of natural dyes (Henderson, Rayner, & Blackburn, 2013).

Compound Structural Analysis

Research has delved into the molecular structure of lucidin ethyl ether. For example, a study on Rennellia elliptica Korth isolated lucidin ω-methyl ether and analyzed its planar molecular structure, contributing to a deeper understanding of its chemical properties and potential applications (Ismail et al., 2009).

Role in Inhibiting Biological Processes

Lucidin ethyl ether, along with other anthraquinones, has been studied for its biological activity. For instance, compounds isolated from Knoxia valerianoides, including lucidin ethyl ether, demonstrated potential in inhibiting the formation of advanced glycation end products and aldose reductase, which are significant in managing diabetes-related complications (Yoo et al., 2010).

Catalytic Applications

In a broader context, ethers like lucidin ethyl ether are studied for their potential in catalytic applications. Studies have explored the oxidation of ethers, developing gas sensors based on the chemiluminescence emission from these reactions. Such research offers insights into the broader applications of ethers in scientific and industrial processes (Hu et al., 2008).

properties

IUPAC Name

2-(ethoxymethyl)-1,3-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-2-22-8-12-13(18)7-11-14(17(12)21)16(20)10-6-4-3-5-9(10)15(11)19/h3-7,18,21H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARPPQMEQUQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169958
Record name Lucidin ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidin ethyl ether

CAS RN

17526-17-9
Record name Ibericin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17526-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidin ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017526179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidin ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
SC Kuo, PR Chen, SW Lee… - Journal of the Chinese …, 1995 - Wiley Online Library
… Fractions 46-50 were chromatographed on a preparative TLC with benzene-EtOAc (50: 1) as eluent to give lucidin ethyl ether (5) (10.3 mg) and rubiadin (6) (6.2 mg). Fractions 70-75 …
Number of citations: 24 onlinelibrary.wiley.com
GCH Derksen, FL van Holthoon, HM Willemen… - Industrial Crops and …, 2021 - Elsevier
… According to LC single bond MS analyses, all corresponding extracts contained the artefacts lucidin methyl ether 12 ([MH single bond ]– at m/z 283), ibericin 10 (lucidin ethyl ether 10), …
Number of citations: 12 www.sciencedirect.com
A El-Mawla, EY Backheet… - Bulletin of …, 2003 - bpsa.journals.ekb.eg
Callus cultures were developed from the aerial parts of Rubia tinctorum L. on MS mediumcontaining 6-benzylaminopurine and 1-naphthaleneacetic acid. The changes in callus …
Number of citations: 3 bpsa.journals.ekb.eg
RW Bussmann, L Hennig, A Giannis… - Evidence-Based …, 2013 - hindawi.com
Noni has been used in traditional medicine and as food for thousands of years. While the fruits serve as food and internal medicine, leaves were traditionally used only topically. In …
Number of citations: 39 www.hindawi.com
L Lombardi, I Serafini, M Guiso, F Sciubba… - Microchemical Journal, 2016 - Elsevier
In this paper, we present a new alkaline mild extraction technique of madder dyes in lake and textile, based on the use of ammonia, in association with disodium EDTA. This method …
Number of citations: 26 www.sciencedirect.com
B Kreher, H Lotter, GA Cordell, H Wagner - Planta Medica, 1988 - thieme-connect.com
… Most of the HA-aglycones were mutagenic in Salmonella typhymurium strain TA 1537, but only 4 of these compounds (lucidin, danthron, aloeemodin, and lucidin ethyl ether) were …
Number of citations: 32 www.thieme-connect.com
V Shukla, S Asthana, P Gupta, PD Dwivedi… - Advances in molecular …, 2017 - Elsevier
… tinctorum root containing lucidin-ethyl-ether formed by lucidin showed a mutagenic response to salmonella following addition of S9 mix of rat liver and were weakly mutagenic activity in …
Number of citations: 40 www.sciencedirect.com
JP BROWN, PS DIETRICH, RJ BROWN - 1977 - portlandpress.com
The flavonoids are one of the more numerous groups of natural products. About 2000 substances have been described (Harborne et al., 1975) and as a group the flavonoids are …
Number of citations: 82 portlandpress.com
LL Ford - 2017 - etheses.whiterose.ac.uk
This thesis describes the effects of different solvents have on the extraction profile of natural dyes from dye plants: madder, weld, golden rod, and chamomile. HPLC has been used to …
Number of citations: 1 etheses.whiterose.ac.uk
F Marec, I Kollárová, A Jegorov - Planta medica, 2001 - thieme-connect.com
Mutagenicity of anthraquinone aglycones from Rubia tinctorum L.(Rubiaceae) was examined using the somatic mutation and recombination test in Drosophila melanogaster. Larvae …
Number of citations: 55 www.thieme-connect.com

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